molecular formula C12H16ClN3O B13273186 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

Cat. No.: B13273186
M. Wt: 253.73 g/mol
InChI Key: NGSAABHZKQBLSO-UHFFFAOYSA-N
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Description

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride involves its interaction with molecular targets in cells. For instance, in cancer cells, it may activate caspase enzymes that lead to apoptosis . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting normal cellular processes and leading to cell death.

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is unique due to its specific substitution pattern and the presence of the aniline group. This structure imparts distinct chemical and biological properties compared to other oxadiazoles. For example, its hydrogen bond acceptor properties are enhanced due to the electronegativities of nitrogen and oxygen atoms .

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-2-3-11-14-12(16-15-11)8-9-4-6-10(13)7-5-9;/h4-7H,2-3,8,13H2,1H3;1H

InChI Key

NGSAABHZKQBLSO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl

Origin of Product

United States

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